Elimination of Sequence-Context-Dependent Weak G Peaks: dR6G Terminators vs. Unsubstituted Rhodamine Terminators
In the foundational 1997 study by Rosenblum et al., d-rhodamine terminators (including dR6G-labeled A terminators) were directly compared with unsubstituted rhodamine terminators in cycle sequencing on ABI PRISM instruments. The unsubstituted rhodamine terminators consistently produced electropherograms in which G peaks were attenuated (weakened) when they immediately followed A peaks, and occasionally after C peaks [1]. The dR6G-containing d-rhodamine terminator set reduced or eliminated these sequence-context-dependent weak G peaks across all evaluated templates [1]. This improvement was attributed to the narrower emission spectra of the 4,7-dichloro-substituted dyes, which reduced spectral overlap between the dR6G (green/A) and dR110 (blue/G) channels that otherwise caused over-subtraction during multicomponent analysis [2].
| Evidence Dimension | Frequency of weak G peaks (G signal attenuation following A or C bases in electropherograms) |
|---|---|
| Target Compound Data | Weak G peaks reduced or eliminated with dR6G-containing d-rhodamine terminator set |
| Comparator Or Baseline | Unsubstituted rhodamine terminators (R6G for A, R110 for G): weak G peaks observed systematically after A peaks and occasionally after C peaks |
| Quantified Difference | Qualitative elimination (reported as 'reduced or eliminated'); precise frequency reduction not enumerated in the original study |
| Conditions | ABI PRISM 310 and 377 DNA sequencers; cycle sequencing with AmpliTaq DNA Polymerase FS; pGEM and M13 templates |
Why This Matters
For core facilities and service labs running clinical or high-throughput sequencing, weak G peaks cause base-calling errors (N calls or miscalls) that increase manual review burden and reduce first-pass accuracy—using 5dR6G-based terminators directly mitigates this known failure mode of legacy rhodamine chemistries.
- [1] Rosenblum BB, Lee LG, Spurgeon SL, Khan SH, Menchen SM, Heiner CR, Chen SM. New dye-labeled terminators for improved DNA sequencing patterns. Nucleic Acids Res. 1997 Nov 15;25(22):4500-4504. PMID: 9358158. View Source
- [2] Ju J, Ruan C, Fuller CW, Glazer AN, Mathies RA. New energy transfer dyes for DNA sequencing. Nucleic Acids Res. 1997 Jul 15;25(14):2816-2822. PMID: 9207032. View Source
